molecular formula C18H17ClN2O3S B2809783 N-(2-chlorobenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898436-36-7

N-(2-chlorobenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No.: B2809783
CAS No.: 898436-36-7
M. Wt: 376.86
InChI Key: WEMDARSGVXCXMH-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide: is a complex organic compound with a unique structure that combines a chlorobenzyl group, a tetrahydroquinoline core, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorobenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the tetrahydroquinoline core, which can be synthesized from α,β-unsaturated aldehydes through catalytic hydrogenation and cyclization reactions . The chlorobenzyl group is then introduced via nucleophilic substitution reactions, often using 2-chlorobenzyl chloride as a reagent. Finally, the sulfonamide group is added through sulfonation reactions, typically using sulfonyl chlorides under basic conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for hydrogenation and cyclization steps, as well as automated systems for the introduction of functional groups. The reaction conditions are carefully controlled to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions: N-(2-chlorobenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols are used under basic conditions.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects . The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Uniqueness: N-(2-chlorobenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is unique due to its combination of a chlorobenzyl group, a tetrahydroquinoline core, and a sulfonamide group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3S/c19-16-4-2-1-3-14(16)11-20-25(23,24)15-9-12-5-6-17(22)21-8-7-13(10-15)18(12)21/h1-4,9-10,20H,5-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEMDARSGVXCXMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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